Cas no 2034371-37-2 (4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

4-ベンゾイル-N-{2-[4-(ピリジン-4-イル)-1H-ピラゾール-1-イル]エチル}ベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ベンゾイル基とピリジン含有ピラゾール環が特徴的で、医薬品開発や材料科学分野での応用が期待されます。高い純度と安定性を有し、精密な分子設計が可能な点が利点です。特に、タンパク質キナーゼ阻害剤などの生物活性化合物の合成前駆体としての潜在性が研究されています。結晶性に優れ、取扱いやすい物性を示すため、実験室規模から工業的生産まで幅広く対応可能です。

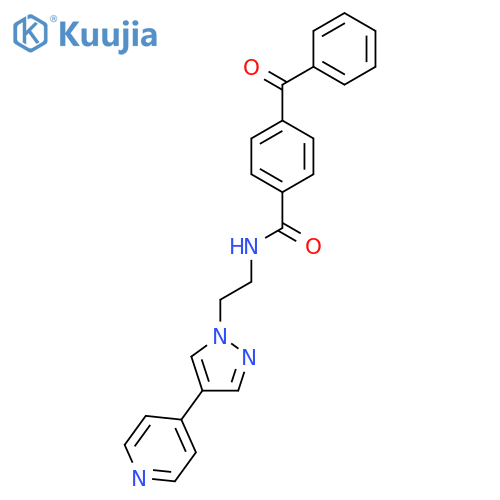

2034371-37-2 structure

商品名:4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

- 4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

- 2034371-37-2

- 4-benzoyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide

- F6525-5521

- AKOS032466243

-

- インチ: 1S/C24H20N4O2/c29-23(19-4-2-1-3-5-19)20-6-8-21(9-7-20)24(30)26-14-15-28-17-22(16-27-28)18-10-12-25-13-11-18/h1-13,16-17H,14-15H2,(H,26,30)

- InChIKey: HGJXDXWVPBHCNQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)NCCN1C=C(C2C=CN=CC=2)C=N1

計算された属性

- せいみつぶんしりょう: 396.15862589g/mol

- どういたいしつりょう: 396.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 564

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 76.9Ų

4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6525-5521-3mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-25mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-100mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-2mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-30mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-5μmol |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-50mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-5mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-75mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5521-10mg |

4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034371-37-2 | 10mg |

$79.0 | 2023-09-08 |

4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2034371-37-2 (4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量